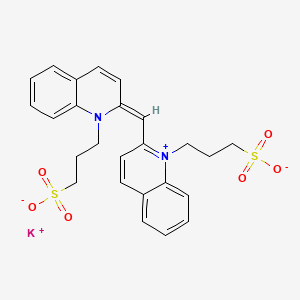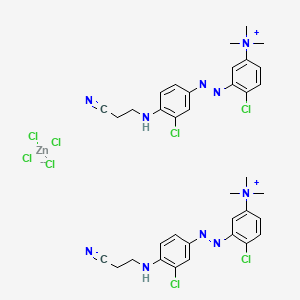
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Scientific Research Applications
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium chloride
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium bromide
Uniqueness
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is unique due to its tetrachlorozincate anion, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
93776-72-8 |
|---|---|
Molecular Formula |
C36H40Cl8N10Zn |
Molecular Weight |
961.8 g/mol |
IUPAC Name |
[4-chloro-3-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]phenyl]-trimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H20Cl2N5.4ClH.Zn/c2*1-25(2,3)14-6-7-15(19)18(12-14)24-23-13-5-8-17(16(20)11-13)22-10-4-9-21;;;;;/h2*5-8,11-12,22H,4,10H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
FQJQKXKPVUPBCH-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





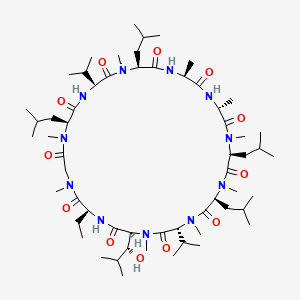
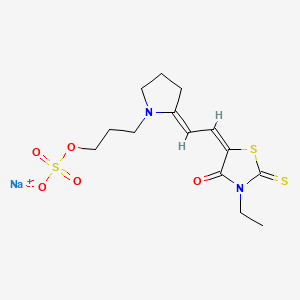

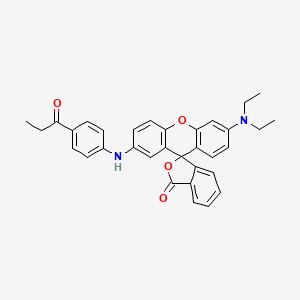
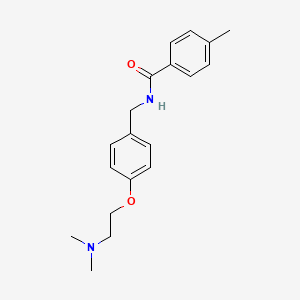
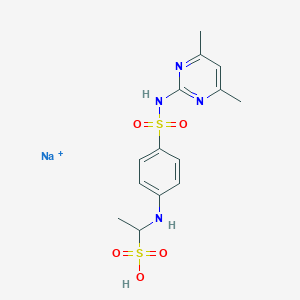

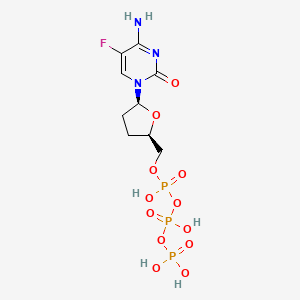

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
